Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide
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Description
Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide is a useful research compound. Its molecular formula is C19H23ClN2S2 and its molecular weight is 378.98. The purity is usually 95%.
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Scientific Research Applications
Chemiluminescence Studies
Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide has been studied in the context of chemiluminescence. Research conducted by Watanabe et al. (2010) explored the singlet oxygenation of related compounds, leading to the synthesis of sulfanyl-substituted bicyclic dioxetanes, which showed chemiluminescence upon base-induced decomposition (Watanabe et al., 2010).
Synthesis of Amino- and Sulfanyl-Derivatives
A study by Nowak et al. (2015) described the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which are structurally related to the compound . This work involved palladium-catalyzed Buchwald–Hartwig coupling reactions (Nowak et al., 2015).
Structural Analysis
Pedregosa et al. (1996) conducted X-ray crystallographic analysis on a related 1,3,4-thiadiazole derivative. This analysis provided insights into the structural interactions within similar compounds (Pedregosa et al., 1996).
Synthesis of Sulfoxide Derivatives
Fur et al. (2004) investigated the synthesis of sulfinylcinnolines, quinoxalines, quinazolines, and phtalazines, starting from halogenobenzodiazine derivatives. These studies are relevant due to the structural similarities with the compound of interest (Fur et al., 2004).
Study of Tautomerism
Gómez et al. (2013) explored the tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus. Their findings contribute to understanding the tautomeric behavior in compounds like this compound (Gómez et al., 2013).
Oxidative Cyclization in Synthesis
Jia et al. (2016) developed an oxidative cyclization strategy for the synthesis of functionalized quinazolin-4(3H)-ones, which could be relevant for similar quinazolinyl compounds (Jia et al., 2016).
Properties
IUPAC Name |
4-tert-butylsulfanyl-2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S2/c1-19(2,3)24-17-15-6-4-5-7-16(15)21-18(22-17)23-12-13-8-10-14(20)11-9-13/h8-11H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBXNMHEWDWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC(=NC2=C1CCCC2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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